4-Phenylsulfanylpiperidine
Overview
Description
4-Phenylsulfanylpiperidine is a chemical compound characterized by the presence of a phenylsulfanyl group attached to a piperidine ring. The molecular formula of this compound is C11H15NS. It has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a heterocyclic moiety that has been used in the synthesis of various pharmaceuticals
Mode of Action
It’s worth noting that compounds with similar structures, such as piperine, have been shown to interact with various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Related compounds like piperine have been shown to regulate several crucial signaling pathways essential for the establishment of cancers . These include modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
The optimization of these properties is often the most challenging part of the drug discovery process, as they have a major impact on the likelihood of success of a drug .
Result of Action
Related compounds like piperine have been shown to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
For instance, the chemical’s stability can be affected by factors such as temperature, pH, and light exposure .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
It is believed that this compound could influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies are being conducted to understand any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanylpiperidine typically involves the reaction of piperidine with phenylsulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylsulfanylpiperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted piperidines.
Scientific Research Applications
4-Phenylsulfanylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target various diseases, including neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
- 1-Phenylsulfonylpiperidine
- 1-Methyl-4-phenylsulfonylpiperazine
- 1-Benzyl-4-phenylsulfonylpiperazine
Comparison: 4-Phenylsulfanylpiperidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles. For instance, the phenylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which may not be as readily achievable with other similar compounds .
Properties
IUPAC Name |
4-phenylsulfanylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUYNUDGNDTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313136 | |
Record name | 4-(Phenylthio)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101798-65-6 | |
Record name | 4-(Phenylthio)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101798-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylthio)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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